

An In-Depth Technical Guide to **cis-11-Eicosenamide** in Lipidomics Research

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Compound of Interest

Compound Name: *cis-11-Eicosenamide*

Cat. No.: *B078611*

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Executive Summary: This technical guide provides a comprehensive overview of **cis-11-Eicosenamide**, an endogenous primary fatty acid amide, for researchers, scientists, and drug development professionals. While research specifically targeting **cis-11-Eicosenamide** is still emerging, its structural similarity to well-characterized lipid mediators, such as the endocannabinoid anandamide and the metabolic regulator oleoylethanolamide, positions it as a molecule of significant interest in lipidomics. This document details its physicochemical properties, potential biological roles and signaling pathways, and established experimental protocols for its extraction and quantification. By synthesizing current knowledge and highlighting areas for future investigation, this guide serves as a foundational resource for exploring the therapeutic and biomarker potential of **cis-11-Eicosenamide**.

Introduction to **cis-11-Eicosenamide**

cis-11-Eicosenamide (also known as Gondamide) is a primary fatty acid amide derived from the formal condensation of the carboxyl group of *cis*-11-eicosenoic acid (gondoic acid) with ammonia.^[1] As a human metabolite, it belongs to the family of N-acylethanolamines (NAEs), a class of lipid signaling molecules that play crucial roles in various physiological processes.^[1] Its structure, featuring a 20-carbon chain with a single *cis*-double bond at the 11th position, imparts specific chemical properties that are fundamental to its analysis and potential biological function.

Physicochemical Properties

A summary of the key physicochemical properties of **cis-11-Eicosenamide** is presented below. This data is essential for its identification and for the development of analytical methods.

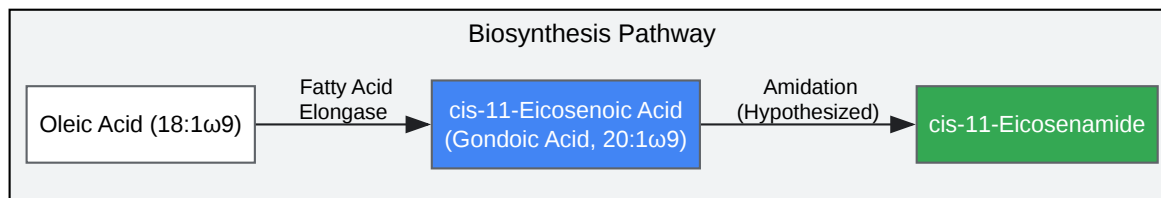
Property	Value	Source
IUPAC Name	(Z)-icos-11-enamide	[1][2]
Synonyms	cis-11-Eicosenamide, (11Z)-11-eicosenamide, Gondamide	[1]
CAS Number	10436-08-5	[1][3]
Molecular Formula	C20H39NO	[1]
Molecular Weight	309.5 g/mol	[1][4]
InChI Key	LBHQTVBKPMHICN- KTKRTIGZSA-N	[1]
Appearance	Not Available (NA)	[3]
Storage	2-8°C Refrigerator	[3]

Biosynthesis and Metabolism

The metabolic pathways of **cis-11-Eicosenamide** are not fully elucidated but can be inferred from its structure and the known biochemistry of related fatty acid amides.

Biosynthesis

cis-11-Eicosenamide is functionally related to cis-11-eicosenoic acid (gondoic acid).[1] Gondoic acid, an omega-9 monounsaturated fatty acid, is the direct precursor.[5] This precursor can be synthesized from oleic acid by the action of fatty acid elongases.[5] The formation of the amide is likely a result of amidation, although the specific enzymatic machinery in vivo is an area for further research. Micro-organisms, particularly fungi of the *Mortierella* genus, have been identified as producers of the precursor, cis-11-eicosenoic acid.[6]



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Figure 1: Hypothesized biosynthetic pathway of **cis-11-Eicosenamide** from Oleic Acid.

Metabolic Degradation

Many endogenous fatty acid amides, including the endocannabinoid anandamide, are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[7] It is highly probable that **cis-11-Eicosenamide** is also a substrate for FAAH, which would hydrolyze it back to cis-11-eicosenoic acid and ammonia. Investigating the kinetics of this interaction is critical to understanding the signaling lifespan of **cis-11-Eicosenamide**.

Potential Biological Roles and Signaling Pathways

While direct evidence is limited, the structural characteristics of **cis-11-Eicosenamide** suggest it may interact with signaling pathways known to be modulated by other long-chain fatty acid amides.

Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a crucial neuromodulatory system that includes the cannabinoid receptors CB1 and CB2.[8][9] These G-protein coupled receptors (GPCRs) are activated by endogenous ligands like anandamide (AEA).[10] Given the structural similarity between **cis-11-Eicosenamide** and AEA, it is plausible that it could act as a ligand for cannabinoid receptors. Activation of CB1 or CB2 receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity, which collectively impacts neurotransmitter release and cellular activity.[7][8]

Potential Cannabinoid Receptor Signaling Pathway

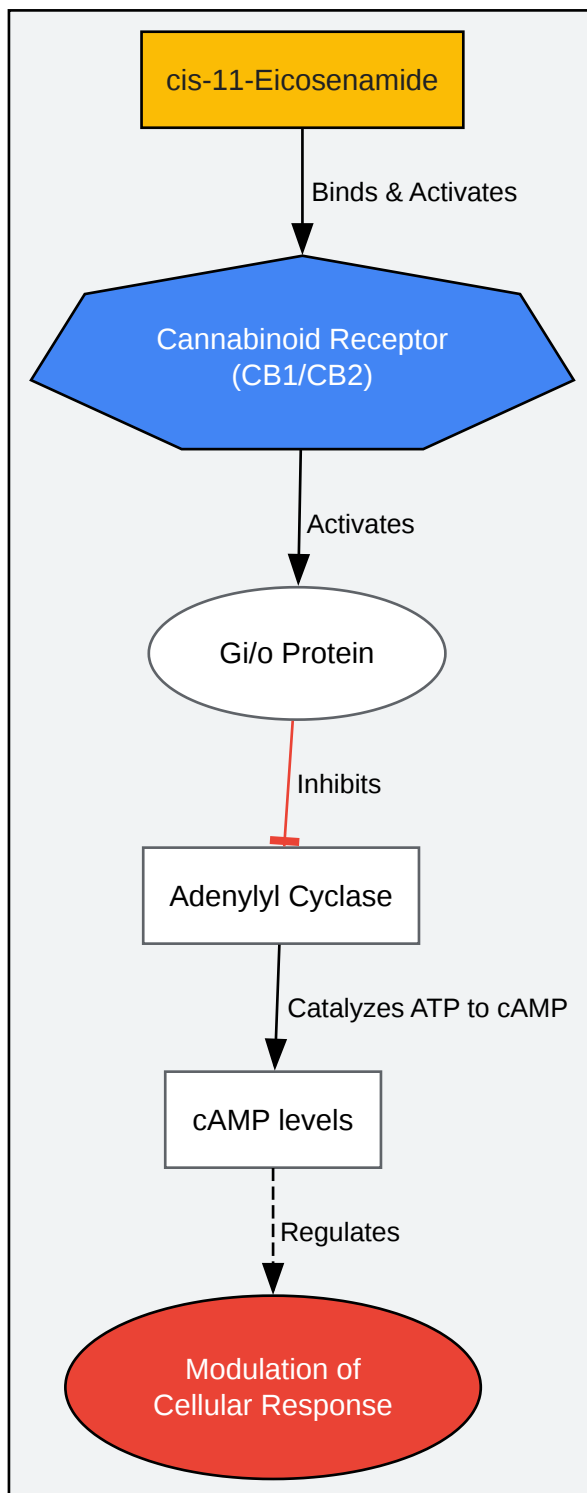
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Figure 2: Potential signaling cascade of **cis-11-Eicosenamide** via cannabinoid receptors.

Regulation of Inflammation and Immunity

Lipids are key mediators of inflammation.[11] While direct studies on **cis-11-Eicosenamide** are lacking, related eicosenoids have demonstrated immunomodulatory effects. For instance, methyl cis-11-eicosenoate can stimulate the production of pro-inflammatory cytokines like IL-1 β and IL-6 in human monocyte cell lines.[12] Conversely, other polyunsaturated fatty acids can inhibit inflammatory proteins such as iNOS and COX-2.[11] This suggests that **cis-11-Eicosenamide** could possess nuanced, context-dependent effects on inflammatory pathways, warranting further investigation. Its potential use in studying antigenotoxicity and cytotoxic effects on colon cancer cells further points to a role in cellular health and disease.[3]

Metabolic Regulation

Another important structural analogue is oleoylethanolamide (OEA), a well-known agonist of the peroxisome proliferator-activated receptor alpha (PPAR- α).[13] PPAR- α is a nuclear receptor that functions as a key regulator of lipid metabolism, stimulating fatty acid uptake and oxidation.[13] If **cis-11-Eicosenamide** also activates PPAR- α , it could play a role in metabolic homeostasis, energy balance, and potentially serve as a therapeutic target for metabolic disorders.[14]

Methodologies for Lipidomics Analysis

The analysis of **cis-11-Eicosenamide** in biological matrices requires robust protocols for extraction and quantification.

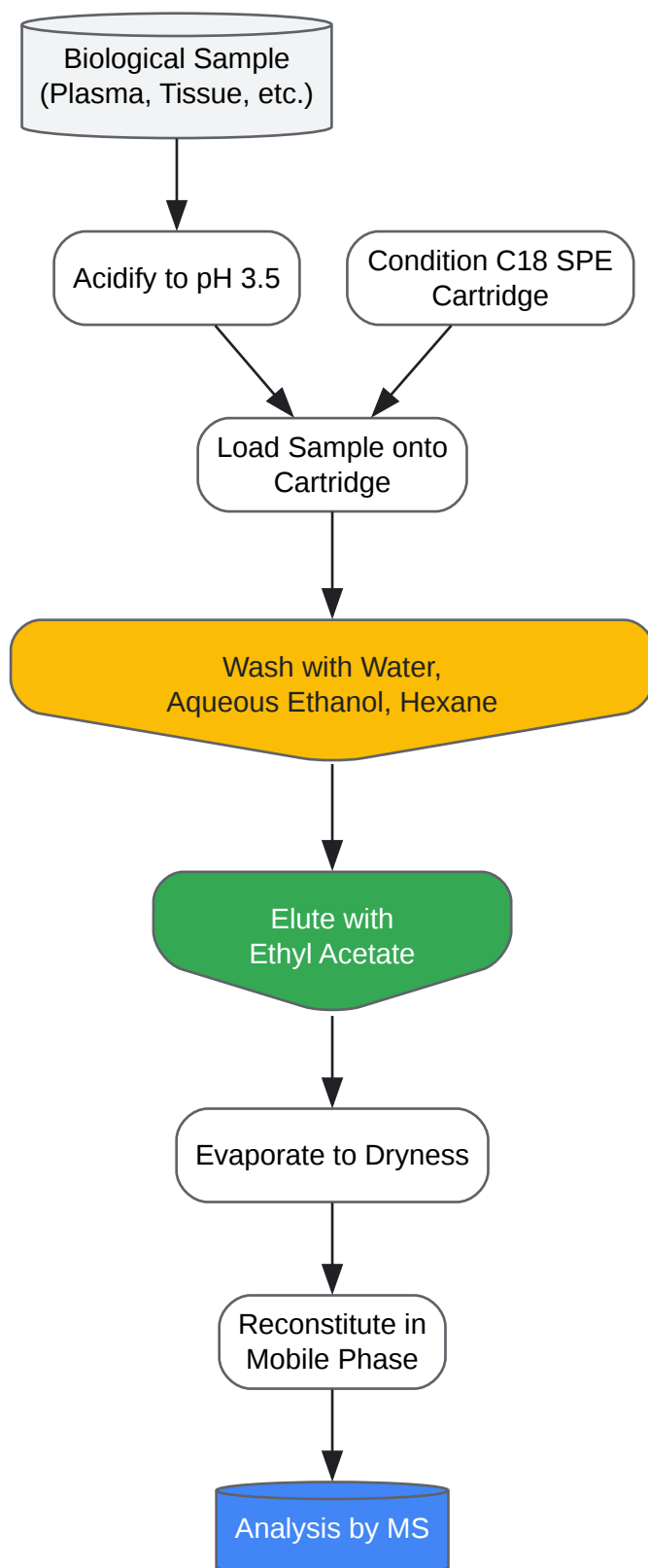
Extraction from Biological Samples

A generalized protocol for the extraction of fatty acid amides from biological samples (e.g., plasma, serum, tissue homogenates) involves solid-phase extraction (SPE).[15] This method effectively separates lipids from more polar matrix components.

Protocol: Solid-Phase Extraction (SPE)

- **Sample Preparation:** Acidify the biological sample (e.g., plasma, tissue homogenate) to a pH of approximately 3.5 using 2M hydrochloric acid. This protonates the acidic lipids. Centrifuge to remove any precipitate.[15]

- Column Conditioning: Prepare a C18 SPE cartridge by washing sequentially with 20 mL of ethanol followed by 20 mL of deionized water.[\[15\]](#)
- Sample Loading: Apply the acidified sample to the conditioned C18 column. Maintain a slow flow rate (approx. 0.5 mL/minute) to ensure efficient binding of the lipid to the stationary phase.[\[15\]](#)
- Washing: Wash the column to remove interfering substances. A typical wash sequence is:
 - 10 mL of deionized water.[\[15\]](#)
 - 10 mL of a water:ethanol mixture (e.g., 85:15 v/v).[\[15\]](#)
 - 10 mL of hexane to remove highly non-polar lipids.[\[15\]](#)
- Elution: Elute **cis-11-Eicosenamide** and other fatty acid amides from the column using 10 mL of a suitable organic solvent, such as ethyl acetate.[\[15\]](#)
- Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.[\[15\]](#)



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Figure 3: General experimental workflow for the extraction of *cis-11-Eicosenamide*.

Quantification by Mass Spectrometry

Mass spectrometry, coupled with either gas or liquid chromatography, is the gold standard for the sensitive and specific quantification of lipids like **cis-11-Eicosenamide**.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for identifying volatile and semi-volatile compounds.

- Protocol Outline:
 - Derivatization: Fatty acid amides may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.
 - Injection: Inject the derivatized sample into the GC.
 - Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to separate the analytes.
 - Detection: The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the molecule. Identification is based on the compound's retention time and its unique mass spectrum.[\[4\]](#)

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is highly suited for analyzing less volatile molecules directly from the extract and is a cornerstone of modern lipidomics.[\[16\]](#)

- Protocol Outline:
 - Chromatography: Separate the reconstituted extract using a reverse-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a modifier like formic acid or ammonium acetate to improve ionization.
 - Ionization: Use an electrospray ionization (ESI) source, most likely in positive ion mode ($[M+H]^+$), to generate gas-phase ions.
 - Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the molecular weight of **cis-11-Eicosenamide**) in the first quadrupole, fragmenting it in the collision cell, and

selecting a specific product ion in the third quadrupole. This process provides exceptional specificity and sensitivity.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the endogenous levels of **cis-11-Eicosenamide** in various tissues or its binding affinities to specific receptors. The available data primarily relates to its identification.

Parameter	Method	Value	Source
Retention Time (RT)	GC-MS	15.164–15.223 minutes	[4]
Base Peak (m/z)	GC-MS	59	[4]

The lack of comprehensive quantitative data represents a significant gap in the literature and a key area for future research. Determining the physiological and pathological concentration ranges of **cis-11-Eicosenamide** is essential for establishing its role as a biomarker or signaling molecule.

Conclusion and Future Directions

cis-11-Eicosenamide is an endogenous lipid with considerable, yet largely unexplored, potential in lipidomics and drug development. Its structural similarity to key bioactive lipids strongly suggests potential roles in endocannabinoid signaling, metabolic regulation, and inflammation.

Future research should prioritize:

- **Receptor Profiling:** Systematically screen **cis-11-Eicosenamide** against a panel of receptors, including CB1, CB2, PPARs, and other orphan GPCRs, to definitively identify its molecular targets.
- **Enzymatic Stability:** Characterize its interaction with key metabolic enzymes like FAAH and others to understand its biological half-life.

- Quantitative Profiling: Develop and validate robust, targeted LC-MS/MS methods to quantify its endogenous levels across various biological tissues and fluids in both healthy and diseased states.
- Functional Studies: Utilize in vitro and in vivo models to elucidate its functional effects on inflammation, metabolism, and neurological processes.

By addressing these questions, the scientific community can unlock the full potential of **cis-11-Eicosenamide**, paving the way for new diagnostic markers and therapeutic strategies.

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